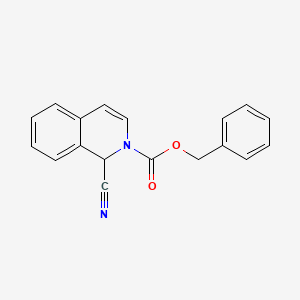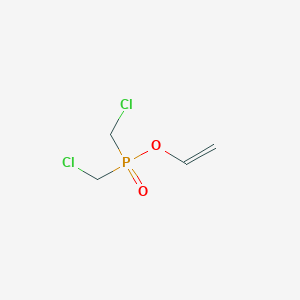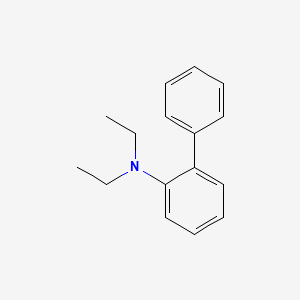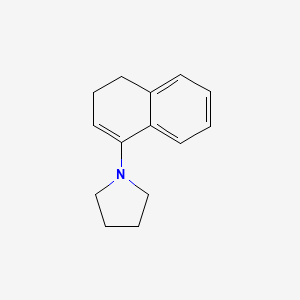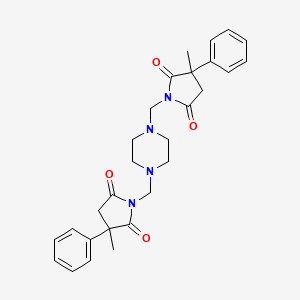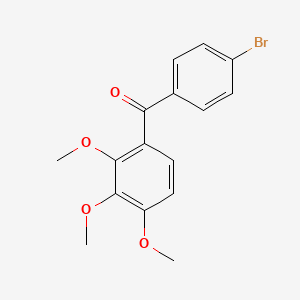
(4-Bromophenyl)(2,3,4-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)(2,3,4-trimethoxyphenyl)methanone is an organic compound that features a bromophenyl group and a trimethoxyphenyl group connected through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(2,3,4-trimethoxyphenyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 2,3,4-trimethoxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(2,3,4-trimethoxyphenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
(4-Bromophenyl)(2,3,4-trimethoxyphenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a pharmacophore in the design of drugs targeting various diseases, including cancer.
Biological Studies: It has been studied for its effects on cellular processes such as apoptosis and cell proliferation.
Materials Science: It can be used in the synthesis of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(2,3,4-trimethoxyphenyl)methanone involves its interaction with molecular targets such as tubulin and heat shock proteins. It inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis . Additionally, it can modulate the activity of various enzymes and receptors involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)(3-methoxyphenyl)methanone
- (2-Bromo-3,4,5-trimethoxyphenyl)methanol
Uniqueness
(4-Bromophenyl)(2,3,4-trimethoxyphenyl)methanone is unique due to the presence of both bromophenyl and trimethoxyphenyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
6342-93-4 |
|---|---|
Molecular Formula |
C16H15BrO4 |
Molecular Weight |
351.19 g/mol |
IUPAC Name |
(4-bromophenyl)-(2,3,4-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H15BrO4/c1-19-13-9-8-12(15(20-2)16(13)21-3)14(18)10-4-6-11(17)7-5-10/h4-9H,1-3H3 |
InChI Key |
YPFLNXZMRKEHPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



